![molecular formula C10H20ClNO3 B2985079 (3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride CAS No. 2126142-94-5](/img/structure/B2985079.png)
(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
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Description
(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO3 and its molecular weight is 237.72. The purity is usually 95%.
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Scientific Research Applications
Highly Efficient Chiral Resolution and Determination of Absolute Configuration
Cyclopenta[b]furan derivatives, closely related to the compound , have been utilized for the highly efficient chiral resolution of 2-alkanols. This process allows for the determination of the absolute configuration of these alcohols through diastereomeric mixture separation and NMR analysis, demonstrating the utility of cyclopenta[b]furan derivatives in stereochemical studies (H. Nemoto et al., 2004).
Synthesis of Hydrocyclopenta[1,2-b]furan with Various Side Chains
Another application involves the synthesis of hydrocyclopenta[1,2-b]furan derivatives, showcasing the versatility of cyclopenta[b]furan derivatives in creating compounds with diverse substituents. These compounds serve as intermediates for chiral resolving agents, highlighting their significance in synthetic organic chemistry (W. Zhong et al., 2005).
Regioselective Synthesis of Functionalized Furans
The regio- and diastereoselective synthesis of functionalized furans from 1,3-bis-silyl enol ethers demonstrates the compound's potential in creating complex molecular architectures. This methodology is crucial for the development of novel organic materials and pharmaceuticals (Esen Bellur et al., 2005).
Synthesis of Potentially Bioactive Compounds from Visnaginone
Research on the synthesis of bioactive compounds from visnaginone, involving the furan ring, underscores the role of furan derivatives in medicinal chemistry. These compounds have potential applications in drug discovery and development (O. M. Abdel Hafez et al., 2001).
New Chiral Block for Cyclopentanoids Synthesis
The synthesis of new chiral blocks for cyclopentanoids from cyclopenta[c]furan derivatives further illustrates the compound's importance in the synthesis of natural product analogs and pharmaceuticals (A. Gimazetdinov et al., 2016).
properties
IUPAC Name |
(3aR,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-12-7-8-14-10-4-2-3-9(10,11)5-6-13-10;/h2-8,11H2,1H3;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYLGOZJALEOT-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC12CCCC1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@]12CCC[C@]1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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